Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride
Description
Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride is a fluorinated aromatic glycine derivative. Its structure features a methyl ester group, a primary amine, and a 2,3-difluorophenyl moiety, with the hydrochloride salt enhancing solubility. This compound is likely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways. The 2,3-difluoro substitution pattern on the phenyl ring provides distinct electronic and steric properties, influencing its reactivity, stability, and interactions with biological targets .
Properties
Molecular Formula |
C9H10ClF2NO2 |
|---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
methyl 2-amino-2-(2,3-difluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-3-2-4-6(10)7(5)11;/h2-4,8H,12H2,1H3;1H |
InChI Key |
AOEAQVBKZJVPSM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C(=CC=C1)F)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction-Based Synthesis and Hydrochloride Salt Formation
One of the primary preparation methods involves a Grignard reaction starting from 1-bromo-2,4-difluorobenzene with magnesium in tetrahydrofuran (THF) to form the corresponding arylmagnesium bromide intermediate. The process is conducted under controlled temperature conditions, initially warming to 40 °C to initiate the reaction, followed by gradual addition of the aryl bromide and stirring at room temperature. The intermediate is then cooled to -20 °C before introducing a solution of the amino acid ester precursor in dry THF. After stirring at room temperature, the reaction mixture is diluted with ethyl acetate and subjected to aqueous workup involving brine and saturated ammonium chloride solution. The organic phases are combined, washed, dried over sodium sulfate, and filtered.
The hydrochloride salt is formed by saturating the filtrate solution with anhydrous hydrogen chloride gas under cooling conditions. The mixture is maintained at low temperature (5–10 hours) to allow for solid precipitation. The final product, this compound, is isolated by suction filtration as a solid hydrochloride salt.
| Step | Conditions |
|---|---|
| Grignard formation | Mg, 1-bromo-2,4-difluorobenzene, THF, 40 °C |
| Addition of amino ester | Dropwise at -20 °C, then stir at RT |
| Workup | Ethyl acetate, brine, saturated NH4Cl |
| Salt formation | Saturation with HCl gas, cooling 5-10 h |
This method ensures high purity of the hydrochloride salt and is scalable for industrial synthesis.
Resolution via Crystallization of Tartrate Salts
An alternative approach involves resolution of racemic methyl amino(2-chlorophenyl)acetate analogs by crystallization as tartrate salts. Although this method is described for 2-chlorophenyl derivatives, it is applicable to difluorophenyl analogs due to similar chemical behavior.
The process includes:
- Adjusting the pH of the reaction mass to near neutral (6.9–7.1) using aqueous ammonia.
- Stirring and settling to separate layers.
- Removal of methyl chloride by vacuum distillation to yield the amino ester oil.
- Controlled crystallization by maintaining the reaction mass at 20–55 °C to induce slurry formation.
- Cooling to 10–15 °C to complete crystallization.
- Isolation of the (+)-tartrate salt by filtration and drying at 55–60 °C.
Yields reported are in the range of 68.5–86% with high enantiomeric purity (HPLC >98%) and melting points around 160–167 °C.
Summary of crystallization parameters:
| Parameter | Value/Range |
|---|---|
| pH adjustment | 6.9–7.1 |
| Stirring time | 30 minutes |
| Crystallization temperature | 20–55 °C (initial), then 10–15 °C (final) |
| Drying temperature | 55–60 °C |
| Yield | 68.5–86% |
| Purity (HPLC) | >98% |
This method is particularly useful for obtaining enantiomerically enriched products.
Amide and Ester Formation via Nucleophilic Substitution and Coupling
Additional synthetic routes involve nucleophilic substitution reactions where substituted anilines are reacted with methyl 2-chloro-2-oxoacetate under basic conditions (e.g., triethylamine) in dichloromethane to afford methyl aminoacetate derivatives. These reactions typically proceed with high yields (up to 96%) and are followed by purification steps such as extraction and recrystallization.
For example, methyl 2-((4-bromophenyl)(methyl)amino)-2-oxoacetate was prepared by reacting 4-bromo-N-methylaniline with methyl 2-chloro-2-oxoacetate in the presence of triethylamine in CH2Cl2, yielding a colorless solid with 96% yield.
| Reagents | Conditions |
|---|---|
| Substituted aniline | 1 eq |
| Methyl 2-chloro-2-oxoacetate | 1.1 eq |
| Triethylamine | 1.5 eq |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Room temperature |
| Reaction time | Several hours |
This method offers a versatile approach to prepare various substituted methyl aminoacetates, potentially adaptable for difluorophenyl derivatives.
Palladium-Catalyzed Cross-Coupling and Reduction Methods
Advanced synthetic strategies include palladium-catalyzed cross-coupling reactions (e.g., Buchwald–Hartwig amination) to construct the arylamine moiety, followed by reduction of amides to amines using borane-dimethyl sulfide complexes. These methods are often employed in complex heterocyclic systems but can be adapted for the synthesis of fluorinated amino acid esters.
Typical conditions involve:
- Use of Pd2(dba)3 catalyst with XantPhos ligand.
- Base such as t-BuONa in toluene solvent.
- Heating at 110 °C under nitrogen atmosphere.
- Reduction with BH3-Me2S in tetrahydrofuran at 0–60 °C.
These procedures yield high purity products after purification by preparative HPLC.
Comparative Summary of Preparation Methods
| Method | Key Features | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Grignard reaction + HCl salt formation | Direct synthesis, salt precipitation | Not specified | High | Requires low temperature control |
| Resolution via tartrate crystallization | Enantiomeric purification | 68.5–86 | >98% | Suitable for chiral resolution |
| Nucleophilic substitution | Simple, high yield | Up to 96 | High | Versatile for substituted anilines |
| Pd-catalyzed cross-coupling + reduction | Advanced, for complex substrates | Not specified | High | Requires specialized catalysts |
Detailed Research Findings and Notes
The Grignard approach is well-documented in patent US6133485A, demonstrating the importance of temperature control during reagent addition and the use of anhydrous conditions to prevent side reactions.
The crystallization resolution method, although described for chlorophenyl analogs, provides a framework for obtaining enantiomerically pure difluorophenyl amino esters by careful pH and temperature control during crystallization.
Substitution reactions with methyl 2-chloro-2-oxoacetate derivatives provide a straightforward synthetic route with excellent yields and spectral characterization confirming product identity.
Palladium-catalyzed methods enable the construction of complex fluorinated amino acid derivatives with high selectivity, especially when combined with reductive amination techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and number of halogen atoms on the phenyl ring significantly alter physicochemical and biological properties:
Key Observations :
Stereochemical Variations
Enantiomeric forms exhibit distinct pharmacological profiles:
- (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl (): The R-configuration may optimize interactions with chiral biological targets, such as enzymes or receptors.
- (S)-Methyl 2-amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)acetate HCl (): The S-enantiomer could exhibit altered metabolic pathways or reduced efficacy compared to the R-form.
Implication : Stereochemistry must be controlled during synthesis to ensure desired activity, as seen in chiral drug development .
Physicochemical Properties
- Lipophilicity : Fluorine atoms increase hydrophobicity, but adjacent fluorines in the 2,3-difluoro compound may create dipole interactions that moderate solubility .
- Salt Formation : All analogs exist as hydrochloride salts, improving aqueous solubility and crystallinity .
- Stability: The C-F bond in difluoro compounds confers resistance to oxidative metabolism compared to non-halogenated analogs .
Biological Activity
Methyl 2-amino-2-(2,3-difluorophenyl)acetate hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a difluorophenyl moiety, which enhances its biological activity. The molecular formula is with a molecular weight of approximately 237.63 g/mol. The unique arrangement of functional groups contributes to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms in the difluorophenyl group enhance binding affinity and selectivity towards these targets, modulating various biological pathways. Research indicates that the compound may act through multiple mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in inflammatory pathways.
- Receptor Binding : The compound has shown potential in binding to specific receptors, which may lead to altered signaling pathways critical in various diseases.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments demonstrated significant reductions in the expression of pro-inflammatory markers such as COX-2 and iNOS when exposed to this compound. A comparative analysis with standard anti-inflammatory drugs showed that it may possess superior efficacy under certain conditions.
| Compound | IC50 (μM) | Effect on COX-2 | Effect on iNOS |
|---|---|---|---|
| Methyl 2-amino-2-(2,3-difluorophenyl)acetate HCl | 0.25 | Significant reduction | Significant reduction |
| Indomethacin | 0.50 | Moderate reduction | Moderate reduction |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In various cell lines, including HeLa and A20 B-cell lines, it demonstrated cytotoxic effects with IC50 values indicating potent activity against cancer cells.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.58 | Induction of apoptosis |
| A20 | 0.37 | Inhibition of SPPL2a processing |
Case Studies
-
Study on Anti-inflammatory Activity : A recent study investigated the effects of this compound on murine models of inflammation. Results indicated a marked decrease in paw edema compared to control groups treated with saline.
"The administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent."
-
Anticancer Efficacy : In a comparative study involving various derivatives, this compound was shown to outperform several known anticancer agents in terms of cytotoxicity against osteosarcoma cells.
"Our findings suggest that this compound exhibits promising anticancer activity through apoptosis induction."
Future Directions
Ongoing research is focused on elucidating the detailed mechanisms underlying the biological activities of this compound. Further studies are necessary to explore:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
- In vivo Studies : Evaluating efficacy and safety in animal models before clinical trials.
- Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Q. Can computational models predict the compound’s physicochemical properties (e.g., logP, solubility)?
- In Silico Methods : Tools like Schrödinger’s QikProp or ACD/Labs calculate logP (~2.1) and aqueous solubility (0.5 mg/mL at pH 7.4). Validate predictions experimentally via shake-flask assays and compare with analogs (e.g., Ethyl 2-amino-2-(3-fluoro-4-methoxyphenyl)acetate hydrochloride) to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
